Diazanium;tetrachloroplatinum

Heterogeneous catalysis Catalyst preparation Deposition-precipitation

Diazanium;tetrachloroplatinum, systematically designated ammonium tetrachloroplatinate(II) with the linear formula (NH₄)₂[PtCl₄] (CAS 13820-41-2, MW 372.97 g·mol⁻¹), is a dark ruby-red crystalline salt composed of ammonium cations and square-planar [PtCl₄]²⁻ anions. The compound exhibits a platinum content of 52.0–52.3 wt%, a density of 2.936 g·mL⁻¹ at 25 °C, a decomposition point of ~140 °C, and is freely soluble in water while insoluble in ethanol and common organic solvents.

Molecular Formula Cl4H8N2Pt+2
Molecular Weight 373.0 g/mol
Cat. No. B12061666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazanium;tetrachloroplatinum
Molecular FormulaCl4H8N2Pt+2
Molecular Weight373.0 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].Cl[Pt](Cl)(Cl)Cl
InChIInChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-2
InChIKeyRBHOYUZKIANPPG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazanium;tetrachloroplatinum (Ammonium Tetrachloroplatinate(II)) – Compound Identity, Key Physicochemical Properties, and Procurement Profile


Diazanium;tetrachloroplatinum, systematically designated ammonium tetrachloroplatinate(II) with the linear formula (NH₄)₂[PtCl₄] (CAS 13820-41-2, MW 372.97 g·mol⁻¹), is a dark ruby-red crystalline salt composed of ammonium cations and square-planar [PtCl₄]²⁻ anions . The compound exhibits a platinum content of 52.0–52.3 wt%, a density of 2.936 g·mL⁻¹ at 25 °C, a decomposition point of ~140 °C, and is freely soluble in water while insoluble in ethanol and common organic solvents . It is commercially available at standard purity grades of ≥99% and at 99.9% (metals basis) from major inorganic chemical suppliers, and is recognized in the Merck Index (monograph 13,553) [1].

Why Potassium Tetrachloroplatinate(II) or Chloroplatinic Acid Cannot Substitute Diazanium;tetrachloroplatinum in Critical Synthesis Workflows


Within the tetrachloroplatinate(II) salt family, the counterion is not an inert spectator—it governs solubility, thermal decomposition pathway, residue profile, and solution-phase reactivity during catalyst and coordination-complex preparation. The ammonium salt differs from the potassium analog (K₂PtCl₄) in aqueous solubility by at least an order of magnitude at ambient temperature [1], and differs from chloroplatinic acid (H₂PtCl₆) in both platinum oxidation state (Pt(II) vs. Pt(IV)) and deposition-precipitation behavior, where H₂PtCl₆ completely fails to deposit platinum under conditions where (NH₄)₂PtCl₄ achieves high deposition efficiency [2]. Generic substitution without accounting for these quantifiable differences leads to failed syntheses, irreproducible catalyst dispersions, and uncontrolled metal residue contamination. The following evidence items establish the specific, measurable dimensions along which diazanium;tetrachloroplatinum must be prioritized over its closest analogs.

Quantitative Differentiation Evidence for Diazanium;tetrachloroplatinum against Closest Analogs and In-Class Alternatives


Deposition-Precipitation Efficiency: (NH₄)₂PtCl₄ Achieves High Platinum Deposition vs. Complete Failure of H₂PtCl₆

In a direct comparative study of platinum deposition-precipitation onto a support, chloroplatinic acid (H₂PtCl₆) yielded no detectable platinum deposition, whereas ammonium tetrachloroplatinate(II) under identical defined conditions enabled high-efficiency platinum deposition. This binary outcome represents a qualitative and operationally decisive differentiation: one precursor is non-functional for this industrially relevant catalyst preparation route, while the other is productive [1].

Heterogeneous catalysis Catalyst preparation Deposition-precipitation

Aqueous Solubility: (NH₄)₂PtCl₄ Is Freely Soluble vs. K₂PtCl₄ Limited to 0.9 g/100 mL at Ambient Temperature

Compiled solubility data for platinum salts demonstrate that ammonium tetrachloroplatinate(II) is freely soluble in both cold and hot water, whereas potassium tetrachloroplatinate(II) exhibits limited solubility of only 0.9 g per 100 mL in cold water and 5.3 g per 100 mL in hot water [1]. This represents at minimum a >25-fold difference in usable concentration at ambient temperature, directly constraining the maximum platinum loading achievable in a single impregnation cycle when using the potassium salt.

Precursor solution preparation Wet impregnation Aqueous synthesis

Thermal Decomposition Residue Profile: Volatile NH₄Cl Byproduct Enables Alkali-Metal-Free Platinum vs. KCl Residue from K₂PtCl₄

Thermogravimetric and differential thermal analysis (TGA-DTA) of (NH₄)₂PtCl₄ reveals a two-stage decomposition: loss of NH₄Cl at ~300 °C, followed by loss of NH₄Cl and Cl₂ at ~372 °C, producing metallic Pt particles of 4.1 ± 1.6 nm mean diameter at 760 °C [1]. Both decomposition byproducts (NH₄Cl and Cl₂) are volatile at these temperatures, leaving no non-platinum solid residue. In contrast, thermal decomposition of K₂PtCl₄ under comparable conditions generates KCl as a non-volatile residue, which must be removed by washing and can act as a catalyst poison in subsequent applications [2].

Platinum sponge Pt nanoparticles Thermal decomposition synthesis

Platinum Content per Unit Mass: 52.3 wt% Pt in (NH₄)₂PtCl₄ vs. 47.0 wt% Pt in K₂PtCl₄ – an 11.3% Relative Premium

Elemental composition analysis reveals that ammonium tetrachloroplatinate(II) contains 52.31 wt% platinum (Pt atomic weight 195.08 / formula weight 372.97), whereas potassium tetrachloroplatinate(II) contains 47.00 wt% platinum (Pt 195.08 / formula weight 415.09) [1]. This 5.3 absolute percentage point difference translates to an 11.3% relative increase in deliverable platinum per gram of precursor purchased. When procurement is priced on a per-gram-of-compound basis, the ammonium salt provides more catalytically active metal per unit cost.

Platinum utilization efficiency Precursor economy Procurement value analysis

Pt(II) Oxidation State Enables Facile Reduction and Size-Controlled Nanocrystal Synthesis vs. Pt(IV) Precursors Requiring Higher Reduction Potential

In the synthesis of sub-10 nm platinum nanocrystals, (NH₄)₂PtCl₄ (Pt(II) source) was deliberately introduced to partially replace (NH₄)₂PtCl₆ (Pt(IV) source) because Pt(II) species are reduced more easily than Pt(IV) species, enabling systematic control of nucleation and growth kinetics [1]. By varying the Pt(II):Pt(IV) molar ratio from 0% to 100%, the resulting nanocrystal morphology was tuned from 3.5 nm nanopolyhedra (0% Pt(II)) through 5–7 nm nanocubes (20–80% Pt(II)) to 9 nm nanocubes (100% Pt(IV)). The differential reducibility of Pt(II) vs. Pt(IV) is the mechanistic basis for this morphological control, establishing (NH₄)₂PtCl₄ as the enabling precursor when Pt(II) chemistry is required.

Platinum nanocrystals Size-controlled synthesis Reduction kinetics

Prioritized Application Scenarios for Diazanium;tetrachloroplatinum Based on Quantitative Differentiation Evidence


Heterogeneous Catalyst Preparation via Deposition-Precipitation onto Oxide Supports

As demonstrated by Cellier et al. (2006), (NH₄)₂PtCl₄ is the only viable platinum precursor for deposition-precipitation routes where chloroplatinic acid fails entirely [1]. This scenario applies to the synthesis of supported Pt catalysts on alumina, silica, titania, and zeolite supports where high metal dispersion and strong metal–support interaction are required. Procurement of (NH₄)₂PtCl₄ is mandatory for this preparation method; substitution with H₂PtCl₆ will result in zero platinum deposition.

Synthesis of Alkali-Metal-Free Platinum Sponge and Platinum Nanoparticles via Direct Thermal Decomposition

The thermal decomposition of (NH₄)₂PtCl₄ at 372–760 °C produces metallic platinum nanoparticles (4.1 ± 1.6 nm) with only volatile byproducts (NH₄Cl, Cl₂), eliminating the need for post-decomposition washing to remove alkali metal residues [2]. This is particularly advantageous for fuel cell electrocatalyst preparation, where even trace potassium contamination can poison the proton-exchange membrane, and for platinum sponge production requiring high-purity metallic platinum.

Cisplatin and Platinum(II) Coordination Complex Synthesis with Simplified Byproduct Removal

In the synthesis of cisplatin (cis-[Pt(NH₃)₂Cl₂]) via reaction of (NH₄)₂PtCl₄ with ammonia, the sole byproduct is NH₄Cl [3]. When K₂PtCl₄ is used as the alternative precursor, KCl is co-produced, which exhibits lower solubility in organic solvents and can complicate purification. The ammonium salt route benefits from NH₄Cl's higher volatility and easier separation characteristics, which is relevant for pharmaceutical-grade platinum coordination complex manufacturing.

Size- and Shape-Controlled Platinum Nanocrystal Synthesis for Shape-Selective Catalysis

The Pt(II) oxidation state of (NH₄)₂PtCl₄, combined with its lower reduction potential relative to Pt(IV) precursors, makes it the essential component in mixed-oxidation-state polyol syntheses for accessing platinum nanocrystal morphologies from 3.5 nm nanopolyhedra to 7 nm nanocubes [4]. This application is critical for researchers developing structure-sensitive catalysts where the exposed crystal facet determines catalytic activity and selectivity.

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